molecular formula C27H34N6O11 B10774504 Lys[Z(NO2)]-Lys[Z(NO2)]

Lys[Z(NO2)]-Lys[Z(NO2)]

Cat. No. B10774504
M. Wt: 618.6 g/mol
InChI Key: AJUWOKKXEQNXLT-UHFFFAOYSA-N
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Description

Lys[Z(NO2)]-Lys[Z(NO2)] is a synthetic organic compound that belongs to the class of dipeptides. It is characterized by the presence of two lysine residues, each protected by a 4-nitrobenzyloxycarbonyl (Z(NO2)) group. This compound has gained attention due to its role as a high-affinity inhibitor of peptide transporters, specifically PEPT1 and PEPT2 .

Preparation Methods

The synthesis of Lys[Z(NO2)]-Lys[Z(NO2)] involves several steps. Initially, the lysine residues are protected using the 4-nitrobenzyloxycarbonyl group. The protected lysine derivatives are then activated using N-hydroxysuccinimid esters (ONSu). The activated amino acid derivatives are coupled with the C-terminal amino acid, resulting in the formation of the dipeptide . Industrial production methods typically involve similar steps but on a larger scale, ensuring high yield and purity.

Chemical Reactions Analysis

Lys[Z(NO2)]-Lys[Z(NO2)] undergoes various chemical reactions, including:

Common reagents used in these reactions include reducing agents like hydrogen gas or palladium on carbon for reduction, and strong acids or bases for hydrolysis. The major products formed from these reactions depend on the specific conditions and reagents used.

Scientific Research Applications

Lys[Z(NO2)]-Lys[Z(NO2)] has several scientific research applications:

Mechanism of Action

Lys[Z(NO2)]-Lys[Z(NO2)] exerts its effects by binding to the peptide transporters PEPT1 and PEPT2This binding prevents the transporters from translocating their substrates across cellular membranes, thereby inhibiting their function .

Comparison with Similar Compounds

Lys[Z(NO2)]-Lys[Z(NO2)] is unique due to its high affinity for PEPT1 and PEPT2. Similar compounds include:

These compounds share the common feature of having lysine residues protected by 4-nitrobenzyloxycarbonyl groups, but differ in their amino acid sequences and specific inhibitory properties.

properties

Molecular Formula

C27H34N6O11

Molecular Weight

618.6 g/mol

IUPAC Name

2-[[2-azaniumyl-6-[(4-nitrophenoxy)carbonylamino]hexanoyl]amino]-6-[(4-nitrophenyl)methoxycarbonylamino]hexanoate

InChI

InChI=1S/C27H34N6O11/c28-22(5-1-3-16-30-27(38)44-21-13-11-20(12-14-21)33(41)42)24(34)31-23(25(35)36)6-2-4-15-29-26(37)43-17-18-7-9-19(10-8-18)32(39)40/h7-14,22-23H,1-6,15-17,28H2,(H,29,37)(H,30,38)(H,31,34)(H,35,36)

InChI Key

AJUWOKKXEQNXLT-UHFFFAOYSA-N

Canonical SMILES

C1=CC(=CC=C1COC(=O)NCCCCC(C(=O)[O-])NC(=O)C(CCCCNC(=O)OC2=CC=C(C=C2)[N+](=O)[O-])[NH3+])[N+](=O)[O-]

Origin of Product

United States

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